molecular formula C11H16N2O3S B13248287 4-(1,1-Dioxido-4-thiomorpholinyl)-2-methoxybenzenamine

4-(1,1-Dioxido-4-thiomorpholinyl)-2-methoxybenzenamine

Cat. No.: B13248287
M. Wt: 256.32 g/mol
InChI Key: UEPJCFZDYMFNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-Dioxido-4-thiomorpholinyl)-2-methoxybenzenamine is a chemical compound with the molecular formula C10H14N2O3S It is characterized by the presence of a thiomorpholine ring with a dioxido group and a methoxybenzenamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dioxido-4-thiomorpholinyl)-2-methoxybenzenamine typically involves the reaction of 2-methoxyaniline with thiomorpholine-1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production of larger quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxido-4-thiomorpholinyl)-2-methoxybenzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxido group to a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

4-(1,1-Dioxido-4-thiomorpholinyl)-2-methoxybenzenamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxido-4-thiomorpholinyl)-2-methoxybenzenamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-Dioxido-4-thiomorpholinyl)aniline
  • 2-(1,1-Dioxido-4-thiomorpholinyl)ethanamine
  • (1,1-Dioxido-4-thiomorpholinyl)(phenyl)acetic acid

Uniqueness

4-(1,1-Dioxido-4-thiomorpholinyl)-2-methoxybenzenamine is unique due to the presence of both the thiomorpholine ring and the methoxybenzenamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

4-(1,1-dioxo-1,4-thiazinan-4-yl)-2-methoxyaniline

InChI

InChI=1S/C11H16N2O3S/c1-16-11-8-9(2-3-10(11)12)13-4-6-17(14,15)7-5-13/h2-3,8H,4-7,12H2,1H3

InChI Key

UEPJCFZDYMFNLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCS(=O)(=O)CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.